molecular formula C15H24O6V B050727 Vanadium tris(acetylacetonate) CAS No. 13476-99-8

Vanadium tris(acetylacetonate)

Katalognummer: B050727
CAS-Nummer: 13476-99-8
Molekulargewicht: 351.29 g/mol
InChI-Schlüssel: MFWFDRBPQDXFRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vanadium tris(acetylacetonate), also known as Vanadium tris(acetylacetonate), is a useful research compound. Its molecular formula is C15H24O6V and its molecular weight is 351.29 g/mol. The purity is usually 95%.
The exact mass of the compound Vanadium tris(acetylacetonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177701. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vanadium tris(acetylacetonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium tris(acetylacetonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .

Mode of Action

During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .

Biochemical Pathways

By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .

Pharmacokinetics

It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.

Result of Action

The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .

Action Environment

The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for vanadium tris(acetylacetonate), and how do reaction conditions influence yield?

Vanadium tris(acetylacetonate) is typically synthesized via refluxing vanadium(V) oxide (V₂O₅) in acetylacetone under acidic conditions. For example, a method involves dispersing V₂O₅ in acetylacetone with concentrated sulfuric acid and ethanol, followed by 30 hours of refluxing . Yield optimization requires strict control of pH, temperature, and reaction time, as excess acid may promote side reactions. Post-synthesis purification via ethanol washing and recrystallization is critical to remove unreacted precursors .

Q. How is vanadium tris(acetylacetonate) characterized structurally and electronically?

Key techniques include:

  • IR spectroscopy : The absence of a V=O stretch (~977 cm⁻¹) confirms the +3 oxidation state (vs. +4 in vanadyl derivatives) .
  • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 300–500 nm range indicate octahedral coordination .
  • Magnetic susceptibility : Paramagnetic behavior (e.g., μeff ~2.8 BM for V³+) aligns with d² electronic configuration, though ESR silence in certain studies suggests ligand-field complexities .

Q. What safety protocols are essential when handling vanadium tris(acetylacetonate)?

The compound is classified as acutely toxic (Oral Tox. Category 3) and a skin/eye irritant. Researchers must use gloves, fume hoods, and N₂ atmosphere during synthesis to avoid inhalation or dermal exposure. Waste disposal should comply with local regulations for heavy-metal complexes .

Advanced Research Questions

Q. How does ligand substitution affect the reactivity of vanadium tris(acetylacetonate) in coordination chemistry?

Substituting acetylacetonate (acac) with catecholate or DOPA-like ligands alters redox activity and stability. For instance, replacing acac with catecholate shifts the V³+/V⁴+ redox potential by ~200 mV, impacting applications in biomimetic catalysis. Such substitutions also modify solubility in polar solvents (e.g., methanol vs. DMF) .

Q. What mechanistic role does vanadium tris(acetylacetonate) play in oxidative coupling reactions?

As a homogeneous catalyst, it facilitates electron transfer in phenol coupling via a radical mechanism. Unlike vanadyl derivatives, the +3 oxidation state promotes single-electron oxidation of substrates, but excessive acidity can deactivate the catalyst by protonating the acac ligand .

Q. How can thermal decomposition of vanadium tris(acetylacetonate) be leveraged for nanomaterial synthesis?

Heat-up methods (e.g., 250–300°C under inert gas) decompose the complex into VOx nanocrystals. ATR-FTIR monitoring reveals intermediate species like VO(acac)₂, with size-controlled growth achieved by adjusting heating rates and surfactant ratios .

Q. Why do discrepancies exist in reported magnetic properties of vanadium tris(acetylacetonate)?

Contradictions arise from ligand-field distortions and sample purity. For example, ESR silence in some studies may stem from low symmetry in the coordination sphere or antiferromagnetic coupling in impure samples. High-resolution SQUID measurements in rigorously dried samples are recommended for accurate analysis .

Q. What solvent systems optimize the synthesis of vanadium tris(acetylacetonate) derivatives?

Polar aprotic solvents (e.g., DMF) enhance solubility for ligand-exchange reactions, while methanol favors crystallization. Solvothermal methods in DMF at 120°C yield stable adducts like K₃[V(catecholate)₃], whereas aqueous systems promote hydrolysis .

Q. Methodological Considerations

Q. How to resolve contradictions in thermal stability data for vanadium tris(acetylacetonate)?

Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C, but sublimation reported at 170°C/0.05 mmHg suggests volatility under vacuum. Discrepancies may arise from differing experimental setups; dynamic DSC under controlled atmospheres is advised for reproducibility .

Q. What strategies mitigate ligand dissociation during catalytic cycles?

Chelating additives (e.g., bipyridine) stabilize the coordination sphere. Alternatively, immobilizing the complex on SiO₂ substrates reduces ligand loss while maintaining catalytic activity in heterogeneous systems .

Eigenschaften

CAS-Nummer

13476-99-8

Molekularformel

C15H24O6V

Molekulargewicht

351.29 g/mol

IUPAC-Name

4-hydroxypent-3-en-2-one;vanadium

InChI

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI-Schlüssel

MFWFDRBPQDXFRC-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V]

Isomerische SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V]

Kanonische SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V]

Key on ui other cas no.

13476-99-8

Physikalische Beschreibung

Blue powder;  [MSDSonline]

Piktogramme

Corrosive; Acute Toxic; Irritant

Synonyme

Tris(2,4-pentanedionato)vanadium;  (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium;  _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium;  NSC 177701;  Tris(2,4-pentanedionato)vanadium;  Tris(acetylacetonato)vanadium;  Tris(acetylacetonato)vanadium(III);  Va

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Prop-1-en-2-olate
Reactant of Route 1
Vanadium tris(acetylacetonate)
Reactant of Route 2
Vanadium tris(acetylacetonate)
Reactant of Route 3
Reactant of Route 3
Vanadium tris(acetylacetonate)
Reactant of Route 4
Vanadium tris(acetylacetonate)
Reactant of Route 5
Vanadium tris(acetylacetonate)
Prop-1-en-2-olate
Reactant of Route 6
Vanadium tris(acetylacetonate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.